4-Methylbenzophenone

Catalog No.
S594055
CAS No.
134-84-9
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzophenone

CAS Number

134-84-9

Product Name

4-Methylbenzophenone

IUPAC Name

(4-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WXPWZZHELZEVPO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Synonyms

(4-Methylphenyl)phenylmethanone; (4-Methylphenyl)phenylmethanone; (Phenyl)(4-methylphenyl)methanone; 4-Benzoyltoluene; 4-Methylphenyl Phenyl Ketone; NSC 4898; Phenyl p-Tolyl Ketone; Phenyl(4-tolyl)methanone; p-Benzoyltoluene; p-Methylbenzophenone;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Photoinitiator:

4-MBP acts as a photoinitiator, a crucial component in initiating polymerization reactions triggered by light. This property makes it valuable in studying and developing photosensitive materials like:

  • Light-curable adhesives: Used in various industrial and dental applications [Source: European Chemicals Agency (ECHA) - ]
  • Photoresists: Employed in microfabrication processes for creating microelectronic circuits [Source: Sigma-Aldrich - ]

Organic Synthesis:

4-MBP serves as a building block in the synthesis of various organic compounds, including:

  • Pharmaceuticals: Research explores its potential in developing new drugs [Source: PubChem - ]
  • Fine chemicals: 4-MBP can be used as a starting material for producing specialized chemicals used in various applications.

Environmental Science:

-MBP's presence in the environment has drawn scientific interest due to its potential:

  • Endocrine disruption: Studies investigate its possible interference with hormonal activity in living organisms [Source: European Food Safety Authority (EFSA) - ]
  • Migration studies: Research examines the migration of 4-MBP from food packaging materials into food products [Source: European Food Safety Authority (EFSA) - ]

4-Methylbenzophenone, with the molecular formula C₁₄H₁₂O and a molecular weight of 196.24 g/mol, is an organic compound characterized by its structure, which consists of two phenyl rings connected by a carbonyl group. It is commonly used as a photoinitiator in various industrial applications, particularly in the production of polymers and coatings. The compound is also recognized for its role in the synthesis of other organic compounds and as a UV filter due to its ability to absorb ultraviolet light .

  • Toxicity: Limited data is available on the specific toxicity of 4-Methylbenzophenone. However, some studies suggest it may cause mild skin and eye irritation [].
  • Flammability: Combustible, with a flash point of 115 °C [].
  • Environmental Impact: Due to its hydrophobic nature, 4-Methylbenzophenone may have the potential to accumulate in the environment if released improperly. Further research is needed to understand its long-term environmental effects.
, including:

  • Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride. The product is typically a ketone, which retains the aromatic character of the starting material .
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or further oxidized products. Reduction reactions can convert it into alcohols or hydrocarbons depending on the reducing agents used .
  • Photo

4-Methylbenzophenone can be synthesized through several methods:

  • From 4-Bromotoluene: This method involves coupling 4-bromotoluene with benzeneacetic acid potassium salt using palladium catalysts under specific conditions (e.g., toluene as solvent at elevated temperatures) to yield high purity .
  • Benzoyl Chloride Reaction: Another common synthesis route involves reacting benzoyl chloride with aluminum chloride as a catalyst to facilitate the formation of 4-methylbenzophenone through Friedel-Crafts acylation .
  • Arylboronic Acid Coupling: A more recent method includes coupling arylboronic acids with aromatic aldehydes in the presence of cesium carbonate and palladium catalysts under aerobic conditions, yielding good yields after purification processes such as chromatography .

4-Methylbenzophenone has diverse applications across various industries:

  • Photoinitiator: It is widely used in UV-curable coatings and inks due to its ability to initiate polymerization upon UV exposure.
  • UV Filter: The compound serves as a UV filter in cosmetic formulations to protect skin from harmful ultraviolet radiation.
  • Organic Synthesis: It acts as a building block in synthesizing other organic compounds and pharmaceuticals.

Studies on interaction mechanisms reveal that 4-methylbenzophenone can interact with various biological systems, particularly through its role as a photoinitiator. Its ability to generate free radicals upon UV exposure can lead to polymerization reactions but may also pose risks for oxidative stress in biological tissues if not properly managed. Investigations into its interactions with other chemical agents indicate that it may enhance or inhibit certain reactions based on environmental conditions and concentrations .

Several compounds share structural similarities with 4-methylbenzophenone, including:

Compound NameMolecular FormulaUnique Features
BenzophenoneC₁₄H₁₂OLacks methyl group; widely used as a UV filter
2-Hydroxy-4-methylbenzophenoneC₁₄H₁₂O₂Contains hydroxyl group; exhibits different reactivity
Ethyl-4-dimethylaminobenzoateC₁₄H₁₅NContains amino group; used in different applications

Uniqueness of 4-Methylbenzophenone

4-Methylbenzophenone is distinct due to its specific methyl substitution on the benzoyl ring, which influences its photochemical properties and reactivity compared to benzophenone and other derivatives. Its role as both a photoinitiator and UV filter highlights its versatility in industrial applications while maintaining relatively low toxicity levels compared to similar compounds.

Physical Description

OtherSolid

XLogP3

3.8

Melting Point

59.5 °C

UNII

B2F68X17BM

GHS Hazard Statements

Aggregated GHS information provided by 2614 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2153 of 2614 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 461 of 2614 companies with hazard statement code(s):;
H302 (95.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-84-9

Wikipedia

4-methylbenzophenone

General Manufacturing Information

Paint and coating manufacturing
Methanone, (4-methylphenyl)phenyl-: ACTIVE

Dates

Modify: 2023-08-15

Variations in repeated serum concentrations of UV filters, phthalates, phenols and parabens during pregnancy

Maria Assens, Hanne Frederiksen, Jørgen Holm Petersen, Torben Larsen, Niels E Skakkebæk, Anders Juul, Anna-Maria Andersson, Katharina M Main
PMID: 30557811   DOI: 10.1016/j.envint.2018.11.047

Abstract

Biobank serum samples from longitudinal mother-child cohorts have been used to estimate prenatal exposures to endocrine disrupting chemicals (EDCs). However, the knowledge about variations in serum concentrations of non-persistent chemicals during pregnancy is limited.
To describe the within- and between-person variations in serum concentrations of non-persistent chemicals and changes over trimesters, including phthalate metabolites, parabens, phenols, and UV filters.
Longitudinal study with repeated blood samples from 128 healthy pregnant women during pregnancy.
Population based study at a University Hospital in Copenhagen 1999-2001.
503 repetitive prenatal serum samples from 128 pregnant women taken at approximately gestational week 12, 20, 30 and 40 were analyzed for 7 UV filters, 32 metabolites of 15 phthalate diesters, 8 phenols and 7 parabens by LC-MS/MS.
Ten of 32 phthalate metabolites from six out of 15 phthalate diesters, two of seven parabens, two of eight phenols and three of seven UV filters were measurable in more than half of the serum samples. Of these chemicals, mono‑ethyl phthalate (MEP), mono‑iso‑nonyl phthalate (MiNP), mono‑iso‑decyl phthalate (MiDP), 4‑methylbenzophenone (4‑MBP), 4‑hydroxybenzoephenone (4‑HBP) and n‑propyl paraben (nPrP) had intra-class correlation coefficients (ICC) above 0.4 in both adjusted and unadjusted analyses (0.427-0.795), indicating low within-person variation. The serum concentration of UV filters 4‑MBP and 4‑HBP significantly increased throughout pregnancy, also after adjusting for seasonal variation (4‑HBP: effect estimates 0.142-0.437, p < 0.001. 4‑MBP: effect estimates 0.156-0.458, p < 0.002.).
MEP, MiNP, MiDP, 4‑MBP, 4‑HBP and nPrP were measurable in >50% of serum samples and showed low within-person variation. Thus, it is possible with acceptable accuracy to evaluate maternal exposure during pregnancy for these non-persistent chemicals using one or more biobank serum samples. The here presented adjusted ICC values can in addition be applied as adjustment of residual variation in future studies that evaluate outcomes related to prenatal exposures.


Elucidation of the Dexter-Type Energy Transfer in DNA by Thymine-Thymine Dimer Formation Using Photosensitizers as Artificial Nucleosides

Linda Antusch, Nadine Gaß, Hans-Achim Wagenknecht
PMID: 28026075   DOI: 10.1002/anie.201610065

Abstract

C-nucleosides of 4-methylbenzophenone, 4-methoxybenzophenone, and 2'-methoxyacetophenone were synthetically incorporated as internal photosensitizers into DNA double strands. This structurally new approach makes it possible to study the distance dependence of thymidine dimer formation because the site of photoinduced triplet energy transfer injection is clearly defined. The counterstrands to these modified strands lacked the phosphodiester bond between the two adjacent thymidines that are supposed to react with each other. Their dimerization could be evidenced by gel electrophoresis because the covalent connection by cyclobutane formation between the two thymidines changes the mobility. A shallow exponential distance dependence for the formation of thymidine dimers over up to 10 A-T base pairs was observed that agrees with a Dexter-type triplet-triplet energy transfer mechanism. Concomitantly, a significant amount of photoinduced DNA crosslinking was observed.


Recycled paperboard with a barrier layer for food contact: set-off during stacking or reeling. Analytical method and preliminary results

Celine Munoz, Angela Eicher, Maurus Biedermann, Koni Grob
PMID: 29210614   DOI: 10.1080/19440049.2017.1411618

Abstract

The use of recycled paperboard for packaging dry foods is in the interest of sustainability of resources, but in most applications, the food must be protected against contamination, such as by a functional barrier on the internal surface of the paperboard box. After application, the paperboard is usually stacked or reeled before making boxes. During this period, the food-contact surface of the barrier layer is in contact with the outer side of the paperboard, which may result in set-off and subsequent contamination of food. A method is described for the determination of this path of migration, based on the taped format also used for the measurement of the barrier efficiency. Recycled paperboard containing the three surrogate substances n-heptadecane, 4-methyl benzophenone and dipropyl phthalate was taped to the food-contact side of the barrier layer. Pressure onto the test packs did not seem to be a relevant parameter. After periods of interest, a piece of the paperboard with the barrier layer was extracted and analysed for the surrogate substances. Another piece may be brought into contact with silicone paper to simulate the transfer to food. After 2 weeks at 60°C (simulating about 1 year at 25°C), set-off and the transfer to the silicone paper exceeded 1% for all barrier materials tested, but after 6 weeks at 40°C (around half a year at 25°C), set-off remained below 1% for all barrier layers except a multilayer with polyethylene on the food-contact surface. The preliminary conclusion is that set-off should be taken seriously, but may be kept low enough to provide sufficient protection of the packed food.


Migration Studies of Two Common Components of UV-curing Inks into Food Simulants

Miguel A Lago, Raquel Sendón, Juana Bustos, María T Nieto, Perfecto Paseiro Losada, Ana Rodríguez-Bernaldo de Quirós
PMID: 31591310   DOI: 10.3390/molecules24193607

Abstract

The Rapid Alert System for Food and Feed (RASFF) has reported many cases of different UV curing inks components in foodstuffs during the last few years. These contaminants reach foodstuffs mainly by set-off, their principal migration mechanism from the package. Under this premise, this work has tried to characterize the process of migration of two common UV ink components: a photoinitiator (4-Methylbenzophenone) and a coinitiator (Ethyl-4-(dimethylamino) benzoate), from the most common plastic material used in food packaging low-density polyethylene (LDPE) into six different food simulants. The migration kinetics tests were performed at four different common storage temperatures, obtaining the key migration parameters for both molecules: the coefficients of diffusion and partition. The migration process was highly dependent on the storage conditions, the photoinitiator properties and the pH of the foodstuff.


Determination of photoinitiator 4-methylbenzophenone in milk by cloud point extraction

Shengli Ding, Yanqiu Cao, Aijun Gong, Yujiao Wang
PMID: 27569853   DOI: 10.1002/jssc.201600462

Abstract

An efficient and easy sample pretreatment methodology was proposed for the detection of photoinitiator 4-methylbenzophenone from milk before high-performance liquid chromatography. Appropriate conditions for demulsification were studied. The parameters affecting cloud point extraction, such as concentration of Tween-20, electrolyte salt, equilibration temperature, and time, have been investigated. When the spiked level was 200-1000 μg/kg, the average addition standard recovery was 99.14-105.98% with the optimum cloud point extraction conditions (concentration of Tween-20, 138 g/L; mass of anhydrous sodium sulfate, 0.75 g; equilibration temperature, 65°C; equilibration time, 30 min). To decrease the detection limits, further work about the organic solvent, shaking time, and ultrasonic parameters was carried. When the spiked level was 10-100 μg/kg, the average addition standard recovery was 70.40-106.91% with the optimum cloud point extraction and enrichment conditions (optimum cloud point extraction conditions; volume of cyclohexane, 30 mL; shaking time, 20 min; time of ultrasonic, 20 min; temperature of ultrasonic bath, 45°C).


Survey on the occurrence of photo-initiators and amine synergists in cartonboard packaging on the German market and their migration into the packaged foodstuffs

T Jung, T J Simat, W Altkofer, D Fügel
PMID: 24107105   DOI: 10.1080/19440049.2013.837586

Abstract

In a surveillance study from 2008 to 2011, in total 310 food products, predominately packed in cartonboard, were collected from the German market. First, the packaging materials were analysed for their content of six photo-initiators and five amine synergists by high-performance liquid chromatography with diode array detection (HPLC-DAD). If high amounts of these substances were detected, subsequently the foodstuffs were analysed by means of HPLC-MS or tandem MS, respectively. Benzophenone (BP) was detected in 49% of the packaging materials and was thus the most often determined compound, followed by 4-methylbenzophenone (MBP, 8%), 1-hydroxy-cyclohexylphenylketone (HCHPK, 7%) and methyl-o-benzoylbenzoate (MOBB, 5%). In total, 99 foodstuffs were analysed and in 20 cases one or more photo-initiators and/or amine synergists were detected in quantities above the legally acceptable limits in food. This resulted in several notifications in the European Rapid Alert System for Food and Feed (RASFF); the best known is MBP in breakfast cereals. Contamination of the foodstuff by the photo-initiators and/or amine synergists also occurred when it was in indirect contact with the printed packaging material and no adequate barrier material was used to prevent migration. The data also clearly demonstrate that polyethylene films are not suitable to inhibit migration. Storage of samples until the best before date showed that HCHPK, BP and MBP migrate very easily via the gas phase. In contrast, 4-phenylbenzophenone and 4,4'-bis(diethylamino)benzophenone migrated only very slowly or, respectively, not in quantifiable amounts into the foodstuffs. Differences in transfer rates for HCHPK, BP and MBP from several packagings into food and Tenax(®), respectively, lead to the assumption that both the food matrix as well as the extent of cross-linking of the printing ink during curing may have an influence on the level of migration.


[Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent]

Pengyan Liu, Enjie Huang, Yanjie Chen
PMID: 23593879   DOI: 10.3724/sp.j.1123.2012.09001

Abstract

The quantity of photoinitiators (PIs) migrated into hydrosoluble foods from packaging materials is usually very small. It is hardly detectable by using the current methods. For this reason, the article describes a new effective method for detecting the migration of PIs. In this method, the migration experiment was done in aqueous food simulation. After the PIs in printing inks used in food contact materials were extracted from the solution via solid-phase microextraction (SPME) using 65 microm polydimethylsiloxane/divinylbenzene (PDMS-DVB)-coated fiber, their migration amounts were determined by gas chromatography-mass spectrometry (GC-MS) in the selected ion monitoring mode (SIM). The PIs determined by SPME/GC-MS were benzophenone (BP), 1-hydroxycyclohexyl-phenylketone (CPK), ethyl-4-dimethyl-aminobenzoate (EDMAB), 4-methylbenzophenone (4-MBP), 2, 2-dimethoxy-2-phenylacetophenone (2,2-DMPA), methyl 2-benzoylbenzoate (OMBB) and 2-ethylhexyl-4-dimethyl-aminobenzoate (EHDAB). The limits of detection (S/N = 3) were between 0.0012 and 0.0069 microg/L. The linearity ranged from 0.03 to 1.0 microg/L (r2 > 0.9909). The recoveries were in the range from 70.8% to 112.0% (n = 3) with the relative standard deviations no more than 14.0%. Twenty samples were tested by using this developed method. The analytical results showed that BP was detected in all samples, and the migration amounts of BP were from 0.002 to 0.074 microg/dm2; 4-MBP was detected in ten samples, and the migration amounts of 4-MBP were from 0.006 to 0.019 microg/dm2; CPK was detected in three samples, and its amounts were 0.005, 0.005, 0.007 microg/dm2; 2,2-DMPA was detected as 0.009 microg/dm2 in one sample. The determination of real samples showed this method is feasible. The method is sensitive, simple and free from organic solvents. It could make reference to migrating determination of PIs in printing inks on food packaging surface.


4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay

Lilianne Abramsson-Zetterberg, Kettil Svensson
PMID: 21238557   DOI: 10.1016/j.toxlet.2011.01.005

Abstract

Many materials in contact with food, including printing inks, the lack of deeper knowledge about possible toxic effects is a problem. Furthermore, some of these substances are not only produced for packaging of foods, they are produced for a variety of purposes and are not meant to come into direct contact with foodstuffs. Two examples on such chemicals in printing inks are benzophenone and 4-methylbenzophenone. Recently, authorities reported that high levels of the photoinitiator 4-methylbenzophenone had been detected in cereal products. Based on this information we have studied 4-methylbenzophenone and the chemically similar benzophenone using the micronucleus assay in vivo and in vitro. To increase the sensitivity we have used the in vivo flow cytomer-based micronucleus assay in mouse. Although doses up to lethality were used and an average of hundred thousand young erythrocytes, polychromatic erythrocytes, analysed from each animal, no genotoxic effect occurred. The 4-methylbenzophenone was also analysed in the in vitro micronucleus assay, using human lymphocytes. The result does not show any dose-related effect. These results show that the occurrence of 4-methylbenzophenone that so far has been detected in foodstuff does not increase the cancer risk through chromosome breaks or mal-distribution of chromosomes.


[Determination of photoinitiators in printing inks used in food contact materials]

Wei Han, Yanjun Yu, Ningtao Li, Libing Wang
PMID: 21847975   DOI: 10.3724/sp.j.1123.2011.00417

Abstract

A new analytical method based on gas chromatography-mass spectrometry (GC-MS) techniques was developed for the determination of five photoinitiators (PIs), benzophenone (BP), 4-methylbenzophenone (MBP), ethyl-4-dimethylaminobenzoate (EDAB), 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) and 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), in the printing inks used in food contact materials. The test solutions were extracted from selected food contact materials using Soxhlet extractor with ethyl acetate as the extraction solvent. By adding 50 and 200 microg/L of a standard mixture of photoinitiators into the extracts of the blank packaging materials, the recoveries obtained were in the range of 66.7%-89.4%. The repeatability of the method was assessed by determining the contents of the photoinitiators in five types of food contact materials, and the results were lower than 10%. The instrumental detection limits (IDLs) and method quantification limits (MQLs) were in the range of 2.9-6.0 microg/L and 0.0017-0.0036 mg/dm2, respectively. The method was applied in the analysis of about twenty real samples (yogurt carton, milk carton, fruit juice carton and plastic bags samples). The most significant pollutants were BP and MBP. The concentrations of Irgacure 184, EDAB and EHDAB found in three individual samples were 0.84 mg/dm2, 0.2 mg/dm2 and 1.2 mg/dm2, respectively. The work proposed a new method to analyze the migration level of initiators from the inks.


[Determination of ten photoinitiators in fruit juices and tea beverages by solid-phase micro-extraction coupled with gas chromatography/mass spectrometry]

Pengyan Liu, Yanjie Chen, Chunxia Zhao, Lei Tian
PMID: 24669718   DOI: 10.3724/sp.j.1123.2013.07019

Abstract

A method for the determination of ten photoinitiators (PIs), benzophenone, ethyl 4-dimethylaminobenzoate, 1-hydroxycyclohexyl-phenylketone, 4-methylbenzophenone, 2-ethylhexyl-4-dimethylaminobenzoate, 4-chlorobenzophenone, 2-chlorothioxanthone, 2-isopropylthio-xanthone, 2,2-dimethoxy-2-phenylacetophenone, methyl 2-benzoylbenzoate, in 13 kinds of fruit juice and 3 kinds of tea beverage has been established, using solid-phase micro-extraction (SPME) combined with chromatography/mass spectrometry (GC/MS). At first, the major factors of SPME, extraction time and temperature, were studied through orthogonal experiment. Then the optimal operation conditions were obtained via the refinement of various factors. After the sample was extracted by SPME, it was desorbed for target analytes in sampling inlet for 3 min, and separated on an HP-5MS column, then detected by MS in selected ion monitoring mode, and quantified through calibration curve. The working curves were obtained using sample matrix in order to eliminate the matrix interference. The linear range was from 0.3 microg/L to 60 microg/L and the detection limit range was from 3 ng/L to 16 ng/L. The samples were determined five times with four different spiked levels individually and the relative standard deviations of all the samples were less than 14.5%. This determination method was applied in 16 kinds of packed beverages with different brands and different species. Benzophenone had been detected from all the samples. 4-Methylbenzophenone, 2-ethylhexyl-4-dimethylaminobenzoate, 2-isopropylthioxanthone, 1-hydroxycyclohexyl-phenylketone and 2-chlorothioxanthone had been detected from a portion of samples. Simultaneous determination was achieved for the ten PIs. These results provide a reference to determine the PIs migrated from packing materials in beverage. This method is simple, high sensitive and non-polluting.


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